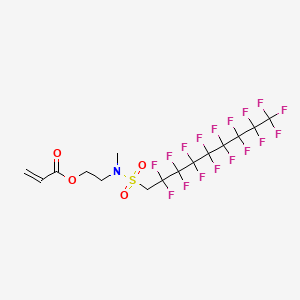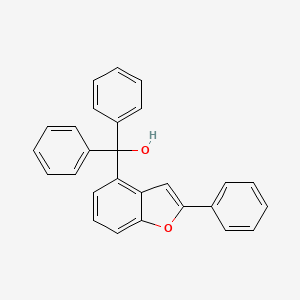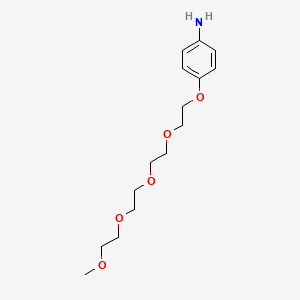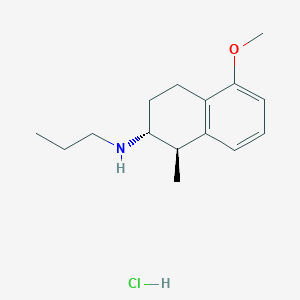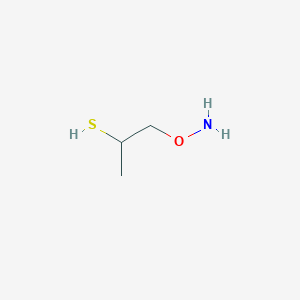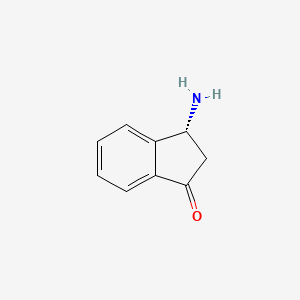
7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique bromine and fluorine substitutions, may exhibit distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis often begins with a suitable quinoline precursor.
Bromination: Introduction of the bromine atom at the 7th position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: Introduction of the fluorine atom at the 8th position using fluorinating agents such as Selectfluor.
Cyclization: Formation of the dihydroquinolinone ring through cyclization reactions, often involving catalysts and specific reaction conditions.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinolinone derivatives.
Reduction: Reduction reactions could lead to the formation of tetrahydroquinoline derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinolinone derivatives, while substitution reactions could introduce various functional groups, altering the compound’s properties.
科学研究应用
7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one may have several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological activities, such as antimicrobial, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
作用机制
The mechanism of action of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one would depend on its specific biological target. Generally, quinoline derivatives interact with various molecular targets, such as enzymes, receptors, or DNA, leading to alterations in cellular processes. The bromine and fluorine substitutions may enhance binding affinity or selectivity for specific targets.
相似化合物的比较
Similar Compounds
7-Bromoquinolin-4(1H)-one: Lacks the fluorine substitution, which may result in different chemical and biological properties.
8-Fluoroquinolin-4(1H)-one: Lacks the bromine substitution, potentially affecting its reactivity and interactions.
2,3-Dihydroquinolin-4(1H)-one: The parent compound without bromine and fluorine substitutions, serving as a basis for comparison.
Uniqueness
The presence of both bromine and fluorine atoms in 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one makes it unique, potentially offering enhanced reactivity, stability, or biological activity compared to its unsubstituted or singly substituted counterparts.
属性
分子式 |
C9H7BrFNO |
|---|---|
分子量 |
244.06 g/mol |
IUPAC 名称 |
7-bromo-8-fluoro-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H7BrFNO/c10-6-2-1-5-7(13)3-4-12-9(5)8(6)11/h1-2,12H,3-4H2 |
InChI 键 |
MIEBUHKCMFUENB-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2=C(C1=O)C=CC(=C2F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


